molecular formula C19H32O3 B1606450 formaldehyde;2-methyloxirane;4-nonylphenol CAS No. 37523-33-4

formaldehyde;2-methyloxirane;4-nonylphenol

Cat. No.: B1606450
CAS No.: 37523-33-4
M. Wt: 308.5 g/mol
InChI Key: XKHVSAPHPSWWCJ-UHFFFAOYSA-N
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Description

formaldehyde;2-methyloxirane;4-nonylphenol is a complex polymer formed by the polymerization of formaldehyde, propylene oxide, and p-nonylphenol. This compound is known for its unique properties and versatility, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formaldehyde propylene oxide p-nonylphenol polymer involves the polymerization of formaldehyde with propylene oxide and p-nonylphenol. The reaction typically occurs under controlled conditions, with the presence of catalysts to facilitate the polymerization process. The reaction can be carried out under both acidic and alkaline conditions, depending on the desired properties of the final polymer .

Industrial Production Methods

Industrial production of this polymer often involves the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as mixing, heating, and cooling to control the reaction kinetics and achieve the desired molecular weight and structure of the polymer .

Chemical Reactions Analysis

Types of Reactions

formaldehyde;2-methyloxirane;4-nonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

formaldehyde;2-methyloxirane;4-nonylphenol has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex polymers and materials.

    Biology: Employed in the development of biomaterials and drug delivery systems.

    Medicine: Utilized in the formulation of medical devices and coatings with antimicrobial properties.

    Industry: Applied in the production of adhesives, coatings, and emulsifiers.

Mechanism of Action

The mechanism of action of formaldehyde propylene oxide p-nonylphenol polymer involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to effects such as antimicrobial activity or enhanced material properties. The specific pathways involved depend on the application and the environment in which the polymer is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to formaldehyde propylene oxide p-nonylphenol polymer include:

Uniqueness

formaldehyde;2-methyloxirane;4-nonylphenol is unique due to its combination of formaldehyde, propylene oxide, and p-nonylphenol, which imparts specific properties such as enhanced chemical resistance, flexibility, and compatibility with various additives. This makes it suitable for specialized applications where other polymers may not perform as effectively .

Properties

CAS No.

37523-33-4

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

formaldehyde;2-methyloxirane;4-nonylphenol

InChI

InChI=1S/C15H24O.C3H6O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-3-2-4-3;1-2/h10-13,16H,2-9H2,1H3;3H,2H2,1H3;1H2

InChI Key

XKHVSAPHPSWWCJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O

Origin of Product

United States

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